2-(4-Ethylpiperazin-1-yl)cyclohexan-1-ol
Description
Properties
IUPAC Name |
2-(4-ethylpiperazin-1-yl)cyclohexan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O/c1-2-13-7-9-14(10-8-13)11-5-3-4-6-12(11)15/h11-12,15H,2-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTXQRPJIVXMSQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2CCCCC2O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Physicochemical and Spectral Properties
Molecular Weight and Formula
| Compound | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|
| 2-(4-Ethylpiperazin-1-yl)cyclohexan-1-ol (estimated) | C₁₂H₂₄N₂O | 224.34 |
| (1R,2R,6S)-2-(4-(4-Isopropylbenzyl)piperazin-1-yl)-... | C₂₄H₃₆N₂O | 368.56 |
| 2-[(Piperidin-4-yl)amino]cyclohexan-1-ol | C₁₁H₂₂N₂O | 198.31 |
Spectral Data Comparison
- NMR Signatures: Piperazine protons in analogs (e.g., ) appear at δ 2.41–2.80 ppm (¹H) and δ 49.10–54.03 ppm (¹³C). Cyclohexanol OH groups typically show broad signals near δ 1.53–1.62 ppm (¹H) .
- HR-MS : Used to confirm molecular ion peaks and purity (>95% in analogs) .
Preparation Methods
Nucleophilic Substitution Using Halogenated Cyclohexanol Derivatives
A primary route involves reacting a halogenated cyclohexanol derivative with 1-ethylpiperazine. For example, trans-2-bromocyclohexanol can undergo nucleophilic substitution with 1-ethylpiperazine in acetonitrile under reflux, facilitated by a base such as potassium carbonate.
Procedure :
-
Reaction Setup : Combine trans-2-bromocyclohexanol (1.0 equiv), 1-ethylpiperazine (1.2 equiv), and potassium carbonate (1.5 equiv) in acetonitrile.
-
Reflux : Heat at 80°C for 48–72 hours.
-
Workup : Filter to remove salts, concentrate under reduced pressure, and purify via silica gel chromatography (chloroform/methanol, 20:1).
Yield : 15–25% (similar to analogous reactions in the literature).
Reductive Amination of Cyclohexanone Intermediates
An alternative approach employs reductive amination to couple cyclohexanone with 1-ethylpiperazine. This method avoids halogenated intermediates but requires careful pH control.
Procedure :
Protection-Deprotection Strategies
To prevent over-alkylation, tert-butoxycarbonyl (Boc) protection of piperazine is employed:
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Protection : React piperazine with di-tert-butyl dicarbonate to form Boc-piperazine.
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Ethylation : Alkylate Boc-piperazine with ethyl bromide in tetrahydrofuran (THF) using sodium hydride as a base.
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Coupling : React the Boc-protected 1-ethylpiperazine with trans-2-bromocyclohexanol under reflux.
-
Deprotection : Remove the Boc group using trifluoroacetic acid (TFA) in dichloromethane.
Yield : 35–50% after deprotection.
Reaction Optimization
Solvent and Base Selection
Temperature and Time
Prolonged reflux (48–72 hours) is critical for complete conversion, as shorter durations yield <10% product. Elevated temperatures (80°C vs. 60°C) improve kinetics but risk decomposition.
Analytical Characterization
Spectroscopic Data
Q & A
Q. What synthetic strategies are recommended for preparing 2-(4-Ethylpiperazin-1-yl)cyclohexan-1-ol?
Answer: The synthesis of piperazine-substituted cyclohexanol derivatives typically involves multi-step protocols, such as:
- Amine Alkylation: Reacting cyclohexanol precursors with ethylpiperazine under nucleophilic substitution conditions. For example, similar compounds were synthesized via deprotection of dibenzyl-protected intermediates followed by alkylation (e.g., (1R,4R)-4-(4-methylpiperazin-1-yl)cyclohexan-1-amine synthesis in ).
- Chiral Resolution: If stereochemistry is critical, chiral starting materials or catalysts (e.g., enantiopure dibenzyl precursors) can ensure stereochemical fidelity .
- Purification: Column chromatography and recrystallization are essential for isolating high-purity products.
Q. How can structural confirmation of this compound be reliably performed?
Answer: Combined spectroscopic and chromatographic methods are standard:
- Mass Spectrometry (MS): ESI-MS (m/z ~224 [M+H]+) confirms molecular weight (e.g., m/z 198 [M+H]+ for structurally similar compounds in ).
- 1H/13C NMR: Key signals include cyclohexanol’s hydroxyl proton (~1.5–2.5 ppm) and piperazine’s methylene/methyl groups (e.g., ethylpiperazine’s CH2CH3 at ~1.0–1.2 ppm). highlights NMR data for analogous compounds .
- X-ray Crystallography: For absolute stereochemical assignment, single-crystal X-ray analysis (e.g., ’s structure reports) is definitive.
Q. What safety precautions are necessary when handling this compound?
Answer:
- Toxicity: Piperazine derivatives may cause severe eye irritation (e.g., H319 hazard code in ). Use PPE (gloves, goggles) and work in a fume hood.
- Storage: Store in airtight containers at 2–8°C to prevent degradation.
- Disposal: Follow institutional guidelines for organic amines (e.g., neutralization before disposal) .
Advanced Research Questions
Q. How does stereochemistry at the cyclohexanol ring affect biological activity?
Answer:
- Case Study: demonstrates that enantiomeric forms (e.g., (1R,4R) vs. (1S,4S)) of similar compounds exhibit distinct MS and NMR profiles, suggesting stereochemistry influences molecular interactions .
- Methodology: Compare enantiomers via:
Q. How can conflicting solubility or stability data for this compound be resolved?
Answer:
- Experimental Design:
- Solvent Screening: Test solubility in DMSO, water, and ethanol under varying pH (e.g., ’s safety data informs solvent compatibility).
- Accelerated Stability Studies: Use HPLC to monitor degradation under heat/light (40–60°C, UV exposure) and identify degradation products .
- Data Interpretation: Cross-reference with structurally analogous compounds (e.g., ’s piperazine sulfonyl derivatives) to identify trends.
Q. What computational methods are suitable for predicting interaction mechanisms with biological targets?
Answer:
- Docking Studies: Use software like AutoDock Vina to model binding to receptors (e.g., 5-HT1A in ).
- QSAR Modeling: Corate substituent effects (e.g., ethyl vs. methyl groups) with activity data from analogs (e.g., ’s sulfonyl-piperazine derivatives) .
- ADMET Prediction: Tools like SwissADME predict bioavailability and toxicity (critical for drug development) .
Q. How can synthetic yields be optimized for large-scale production in academic settings?
Answer:
- Process Variables:
- Catalyst Screening: Test Pd/C or Raney Ni for hydrogenation steps (e.g., ’s deprotection reactions).
- Reaction Solvent: Polar aprotic solvents (e.g., DMF or THF) may improve nucleophilic substitution efficiency .
- Scale-Up Protocols: Use flow chemistry for exothermic reactions (prevents thermal degradation) and in-line purification (e.g., ’s impurity control methods) .
Data Contradiction and Validation
Q. How to address discrepancies in reported receptor binding affinities?
Answer:
- Validation Steps:
- Cross-Study Comparison: Align with published data on ethylpiperazine analogs (e.g., ’s activity profiles) .
Methodological Tables
Q. Table 1: Key Analytical Parameters for Structural Confirmation
| Technique | Critical Data Points | Example from Evidence |
|---|---|---|
| ESI-MS | m/z [M+H]+: ~224 | m/z 198 [M+H]+ |
| 1H NMR | Cyclohexanol -OH (δ 1.5–2.5 ppm) | δ 1.2–3.0 ppm |
| X-ray | Crystallographic R-factor < 0.05 | R = 0.032 |
Q. Table 2: Safety and Handling Protocols
| Parameter | Recommendation | Source |
|---|---|---|
| PPE | Gloves, goggles, lab coat | |
| Storage | 2–8°C in inert atmosphere | |
| Disposal | Neutralize with dilute HCl before disposal |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
